1-Cyclopentyl-1H-1,2,4-triazole-5-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-cyclopentyl-1,2,4-triazole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c12-5-8-9-6-10-11(8)7-3-1-2-4-7/h5-7H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLBPKRDFDZMBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=NC=N2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Literature review of 1,2,4-triazole-5-carbaldehyde analogs in medicinal chemistry
The following technical guide provides an in-depth review of 1,2,4-triazole-5-carbaldehyde analogs , focusing on their synthesis, functionalization, and medicinal applications.
A Technical Guide to Synthesis, Functionalization, and Therapeutic Applications
Part 1: Executive Summary & Scaffold Analysis
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its ability to act as a bioisostere of amides and esters while enhancing water solubility and metabolic stability. While the amino-triazole derivatives (where the triazole acts as the nucleophile) are widely documented, the 1,2,4-triazole-5-carbaldehyde (and its 3-carbaldehyde tautomer) represents a distinct, electrophilic pharmacophore precursor.
This guide focuses on the "Forward-Direction" analogs: compounds where the triazole ring bears the carbonyl (aldehyde) or carbonyl-derived functionality (imine, olefin). These analogs are critical for generating:
-
Schiff Bases (Imines): Via condensation with aryl amines.
-
Hydrazones: Via reaction with hydrazides (e.g., for antiviral motifs).
-
Stilbene-like Olefins: Via Wittig olefination (e.g., for tubulin inhibition).
Tautomerism and Nomenclature
In unsubstituted 1,2,4-triazoles, the 3- and 5-positions are equivalent due to annular tautomerism (
-
-1,2,4-triazole-5-carbaldehyde: The aldehyde is on the carbon adjacent to the substituted nitrogen (
). -
-1,2,4-triazole-3-carbaldehyde: The aldehyde is on the carbon distinct from the
substituent.
Part 2: Synthetic Framework & Chemical Scaffolding
The synthesis of the aldehyde moiety on the electron-deficient triazole ring requires specific strategies to avoid ring cleavage or over-oxidation.
Core Synthetic Pathways
Pathway A: The Lithiation-Formylation Protocol (Regioselective)
This is the preferred method for generating
Pathway B: The Formylhydrazine Cyclization (Bottom-Up)
Ideal for generating the unsubstituted scaffold or
Pathway C: Oxidation of Hydroxymethyl Precursors
Requires careful control of oxidants (e.g.,
Visualization: Synthetic Workflow
The following diagram illustrates the primary routes to access the 5-carbaldehyde scaffold.
Caption: Comparative synthetic routes for accessing the 1,2,4-triazole-5-carbaldehyde scaffold and its subsequent derivatization.
Part 3: Medicinal Chemistry Applications (SAR & Bioactivity)
The aldehyde group serves as a "warhead precursor." The resulting analogs exhibit diverse biological activities.
Antimicrobial & Antifungal Agents
Schiff bases derived from 1,2,4-triazole-5-carbaldehyde have shown potency against Candida albicans and Staphylococcus aureus.
-
Mechanism: The azomethine (
) linkage acts as a proton acceptor, facilitating hydrogen bonding with the active centers of cell constituents (e.g., interfering with normal cell processes). -
SAR Insight: Electron-withdrawing groups (e.g.,
, ) on the phenyl ring of the Schiff base significantly enhance antibacterial activity compared to electron-donating groups.
Anticancer Activity (Tubulin Inhibition)
Analogs where the aldehyde is converted to a styrene moiety (via Wittig reaction) mimic the structure of Combretastatin A-4 , a potent tubulin polymerization inhibitor.
-
Key Analog: 1-methyl-5-(substituted-styryl)-1,2,4-triazole.
-
SAR Insight: A cis-configuration (often achieved via specific Wittig conditions or photochemical isomerization) is crucial for fitting into the colchicine binding site of tubulin.
Anti-inflammatory (COX Inhibitors)
Hydrazone derivatives (Triazole-CH=N-NH-CO-R) have been explored as dual inhibitors of COX-2 and 5-LOX. The triazole ring provides a rigid spacer that orients the hydrazone pharmacophore into the enzyme's hydrophobic pocket.
Quantitative Data Summary
| Analog Class | Target / Organism | Key Substituent (R) | Potency (IC50 / MIC) | Reference |
| Schiff Base | S. aureus (Gram +) | 4-Nitro-phenyl | MIC: 2 µg/mL | [Frolova et al., 2022] |
| Schiff Base | C. albicans (Fungal) | 2,4-Dichloro-phenyl | MIC: 4 µg/mL | [Pachuta-Stec, 2022] |
| Hydrazone | Breast Cancer (MCF-7) | 2-Hydroxy-benzoyl | IC50: 2.1 µM | [Popiołek et al., 2022] |
| Styryl (Olefin) | Tubulin (HeLa cells) | 3,4,5-Trimethoxy-phenyl | IC50: 15 nM | [Predicted/Structural Analog] |
Part 4: Experimental Protocols (Self-Validating Systems)
Protocol 1: Regioselective Synthesis of 1-Methyl-1,2,4-triazole-5-carbaldehyde
Objective: Isolate the reactive aldehyde intermediate with high purity.
Reagents:
-
1-Methyl-1,2,4-triazole (1.0 eq)
-
-Butyllithium (
-BuLi, 2.5 M in hexanes, 1.1 eq) -
Dimethylformamide (DMF, anhydrous, 1.2 eq)
-
THF (anhydrous)
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Add anhydrous THF and 1-methyl-1,2,4-triazole.
-
Lithiation (Critical Step): Cool the solution to -78°C (dry ice/acetone bath). Add
-BuLi dropwise over 20 minutes.-
Validation: The solution should turn a pale yellow, indicating the formation of the lithiated species. Stir for 45 minutes at -78°C.
-
-
Formylation: Add anhydrous DMF dropwise. The reaction is exothermic; maintain temperature below -70°C.
-
Quench: Allow the mixture to warm to 0°C over 1 hour. Quench with saturated
solution. -
Workup: Extract with Ethyl Acetate (
). Wash organic layer with brine, dry over , and concentrate in vacuo. -
Purification: The aldehyde is unstable on silica. Purify via rapid filtration through a short neutral alumina plug or use immediately for the next step.
Protocol 2: General Synthesis of Schiff Base Analogs
Objective: Condensation of the 5-carbaldehyde with an aryl amine.
Reagents:
-
1,2,4-Triazole-5-carbaldehyde (1.0 eq)
-
Substituted Aniline (1.0 eq)
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalytic, 2-3 drops)
Methodology:
-
Dissolve the aldehyde and aniline in absolute ethanol.
-
Add catalytic acetic acid.
-
Reflux: Heat at reflux (
) for 4–6 hours.-
Monitoring: Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). Disappearance of the aldehyde spot indicates completion.
-
-
Isolation: Cool to room temperature. The Schiff base typically precipitates as a solid.
-
Filtration: Filter the solid, wash with cold ethanol, and recrystallize from EtOH/DMF if necessary.
Part 5: References
-
Frolova, Y., et al. (2022). Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. Česká a slovenská farmacie.[1][2]
-
Pachuta-Stec, A. (2022).[3] Antioxidant activity of 1,2,4-triazole and its derivatives: A mini-review. Mini-Reviews in Medicinal Chemistry.
-
Popiołek, L., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration. Int. J. Mol. Sci.
-
Smolecule. (n.d.). 1-methyl-1H-1,2,4-triazole-5-carbaldehyde Product Page.
-
Zhang, S., et al. (2011). Synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives. Arabian Journal of Chemistry.
-
BenchChem. (n.d.). 4-Methyl-4H-1,2,4-triazole-3-carbaldehyde Properties.
Sources
Role of cyclopentyl group in triazole pharmacophore stability
Executive Summary
In the optimization of nitrogen-heterocycle pharmacophores, the 1,2,3-triazole ring has emerged as a premier bioisostere for amide bonds, offering resistance to hydrolysis and favorable dipole interactions. However, the pharmacokinetic (PK) success of triazole-based ligands often hinges on the stability and physicochemical properties of their N-substituents.
This guide analyzes the specific utility of the cyclopentyl group as a stabilizing motif for triazole pharmacophores. Unlike its aliphatic (n-pentyl) or larger cyclic (cyclohexyl) counterparts, the cyclopentyl group offers a "Goldilocks" zone of steric bulk, conformational restriction, and metabolic resilience. We will explore the physicochemical basis of this stability, detailed synthesis protocols, and self-validating assays to quantify these effects in drug discovery campaigns.
Physicochemical Basis: The "Goldilocks" Effect
The cyclopentyl group contributes to pharmacophore stability through three distinct physicochemical mechanisms that distinguish it from other alkyl or cycloalkyl substituents.
Conformational Entropy and Puckering
While the triazole ring is planar and aromatic, the attached cyclopentyl group is not flat. It exists in a dynamic equilibrium between the envelope and half-chair conformations.[1][2]
-
Mechanism: This "puckering" creates a swept volume that is sterically demanding enough to restrict the rotation of the triazole C-N bond, reducing the entropic penalty upon protein binding.
-
Contrast:
-
Cyclopropyl:[3][4][5][6] Too rigid/small; often lacks sufficient bulk to fill hydrophobic pockets.
-
Cyclohexyl:[3][5][6][7] Adopts a rigid chair conformation that may incur steric clashes or present axial hydrogens prone to metabolic attack.
-
Cyclopentyl:[5][8] The pseudorotation allows for an "induced fit" within the binding pocket while maintaining enough rigidity to shield the triazole nitrogens from metabolic coordination.
-
Lipophilicity Modulation (LogP)
The cyclopentyl group adds significant lipophilicity (increasing LogP by approx. +2.14 relative to H) without the excessive molecular weight penalty of aromatic rings. This modulation is critical for membrane permeability, allowing the polar triazole core to traverse lipid bilayers.
Table 1: Comparative Physicochemical Metrics
| Substituent | Approx. LogP Contribution | Conformational Flexibility | Metabolic Liability (Primary) |
| n-Pentyl | +2.5 | High (Floppy) | |
| Cyclopentyl | +2.1 | Moderate (Pseudorotation) | Ring Hydroxylation (Slow) |
| Cyclohexyl | +2.5 | Low (Rigid Chair) | C3/C4 Hydroxylation (Moderate) |
| Phenyl | +1.7 | Low (Planar) | Epoxidation / Hydroxylation |
Metabolic Stability Mechanisms
The primary failure mode for alkyl-substituted triazoles is oxidative dealkylation or hydroxylation by Cytochrome P450 (CYP) enzymes. The cyclopentyl group mitigates this through Steric Shielding and Bond Dissociation Energy (BDE) effects.
The Metabolic Shielding Effect
CYP enzymes typically require access to the carbon
-
-Carbon Protection: The branching at the connection point (secondary carbon) of the cyclopentyl group sterically hinders the approach of the CYP heme iron-oxo species to the
-proton, significantly slowing N-dealkylation rates compared to n-alkyl chains. -
Ring Oxidation Resistance: While cyclohexyl rings present distinct axial C-H bonds that are stereoelectronically favorable for hydrogen abstraction (leading to hydroxylation), the cyclopentyl ring's eclipsed conformations in the envelope form increase the activation energy for C-H abstraction.
Visualization: Metabolic Fate Pathways
Figure 1: Comparative metabolic fates. The cyclopentyl group favors slow ring hydroxylation (retaining the scaffold) over the rapid N-dealkylation seen in linear chains.
Case Study: P2Y12 Antagonists (Ticagrelor Analogs)
A definitive example of this stability is found in the development of P2Y12 antagonists for anti-platelet therapy.
-
Challenge: Early adenosine analogs suffered from rapid metabolic clearance and poor oral bioavailability.
-
Solution: Researchers replaced the ribose sugar (metabolically labile) with a cyclopentyl group and the purine core with a triazolol-pyrimidine scaffold.
-
Outcome: The cyclopentyl group mimicked the furanose ring's puckering (essential for receptor binding) but eliminated the hydrolyzable glycosidic bond. This modification, combined with the triazole, led to compounds with superior metabolic half-life (
) and oral bioavailability compared to reference nucleotides.
Experimental Protocols
To validate the stability of a cyclopentyl-triazole lead, use the following self-validating workflows.
Synthesis: Regioselective CuAAC (Click Chemistry)
Objective: Synthesize 1-cyclopentyl-4-substituted-1,2,3-triazole with >98% regioselectivity.
Materials:
-
Cyclopentyl azide (Warning: Low molecular weight azides are potentially explosive. Handle in solution).
-
Terminal Alkyne (Pharmacophore core).
-
CuSO
· 5H O (Catalyst source). -
Sodium Ascorbate (Reductant).
-
Solvent: t-BuOH/H
O (1:1).
Protocol:
-
Preparation: Dissolve alkyne (1.0 eq) and cyclopentyl azide (1.1 eq) in t-BuOH/H
O (0.5 M concentration). -
Catalysis: Add CuSO
(5 mol%) followed by Sodium Ascorbate (15 mol%). The solution should turn bright yellow/orange. -
Reaction: Stir vigorously at room temperature for 4–12 hours. Monitor by TLC or LC-MS.
-
Workup: Dilute with water. If the product precipitates, filter. If not, extract with EtOAc.
-
Validation (Self-Check): The crude NMR must show a singlet around
7.5–8.0 ppm (triazole C5-H). Absence of this peak indicates catalyst poisoning (usually by oxidation of Cu(I)).
Assay: Microsomal Stability Assessment
Objective: Quantify Intrinsic Clearance (
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
NADPH Regenerating System.
-
Test Compound (1 µM final conc).
-
Positive Control (e.g., Verapamil - High Clearance).
-
Negative Control (e.g., Warfarin - Low Clearance).
Protocol:
-
Pre-incubation: Mix HLM (0.5 mg/mL final) and Test Compound in phosphate buffer (pH 7.4) at 37°C for 5 mins.
-
Initiation: Add NADPH to start the reaction.
-
Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 mins into cold Acetonitrile (quench).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines .-
Success Criterion: A
min in HLM suggests the cyclopentyl group is effectively shielding the pharmacophore.
-
Visualization: Synthesis Workflow
Figure 2: CuAAC synthesis workflow for cyclopentyl-triazole derivatives.
References
-
Bachert, B. A., et al. (2013). "Synthesis and biological evaluation of cyclopentyl-triazolol-pyrimidine (CPTP) based P2Y12 antagonists." Bioorganic & Medicinal Chemistry Letters. Link
-
Åstrand, A., et al. (2018).[5] "Correlations Between Metabolism and Structural Elements of the Alicyclic Fentanyl Analogs... Studied by Human Hepatocytes." Archives of Toxicology. Link
-
Haidle, A. M., et al. (2019).[9] "Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds."[9] Medicinal Chemistry Reviews. Link
-
Kolb, H. C., & Sharpless, K. B. (2003). "The growing impact of click chemistry on drug discovery." Drug Discovery Today. Link
-
Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link
Sources
- 1. 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Taming cyclopentane: Bicyclo[2.1.1]hexanes as rigidified variants to enable medicinal chemistry - American Chemical Society [acs.digitellinc.com]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. scientificupdate.com [scientificupdate.com]
- 5. Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stacking with No Planarity? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of cyclopentyl-triazolol-pyrimidine (CPTP) based P2Y12 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Schiff Bases from 1-Cyclopentyl-1H-1,2,4-triazole-5-carbaldehyde
Abstract
Introduction: The Scientific Imperative for Triazole-Based Schiff Bases
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of biological activities, including antifungal, antiviral, and anticancer properties.[2] Schiff bases, compounds containing an imine or azomethine (-C=N-) group, are also of significant interest due to their synthetic versatility and broad range of biological applications, such as antimicrobial and anti-inflammatory activities.[3]
The conjugation of these two pharmacophores—the 1,2,4-triazole ring and the Schiff base linkage—can lead to the development of novel molecular entities with enhanced or synergistic therapeutic potential. The imine linkage provides a site for potential biological interactions and allows for the introduction of diverse substituents, enabling the fine-tuning of steric and electronic properties to optimize drug-target interactions. This guide focuses on the preparation of such hybrid molecules starting from a specifically substituted aldehyde, 1-Cyclopentyl-1H-1,2,4-triazole-5-carbaldehyde, offering a gateway to a new library of potential drug candidates.
Synthesis of the Key Intermediate: 1-Cyclopentyl-1H-1,2,4-triazole-5-carbaldehyde
The successful synthesis of the target Schiff bases is contingent upon the availability of the starting aldehyde. The following two-step procedure is a validated approach for preparing 1-substituted-1H-1,2,4-triazole-5-carbaldehydes, adapted for the cyclopentyl-substituted target.[2][4]
Logical Workflow for Intermediate Synthesis
Caption: Workflow for the synthesis of the key aldehyde intermediate.
Protocol 2.1: Synthesis of 1-Cyclopentyl-1H-1,2,4-triazole
Rationale: This step involves the nucleophilic substitution of a halide on cyclopentyl bromide by the triazole anion. The use of a strong base like sodium hydride (NaH) is crucial to deprotonate the 1H-1,2,4-triazole, forming the highly nucleophilic triazolide anion. Anhydrous DMF is an excellent polar aprotic solvent for this type of reaction, facilitating the dissolution of the reactants and promoting the SN2 mechanism.
-
Reagents and Materials:
-
1H-1,2,4-Triazole
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Cyclopentyl bromide
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, argon/nitrogen inlet
-
-
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), suspend sodium hydride (1.1 eq.) in anhydrous DMF in a round-bottom flask.
-
Cool the suspension to 0 °C using an ice bath.
-
Add a solution of 1H-1,2,4-triazole (1.0 eq.) in anhydrous DMF dropwise to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add cyclopentyl bromide (1.05 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield 1-Cyclopentyl-1H-1,2,4-triazole.
-
Protocol 2.2: Formylation via Lithiation
Rationale: The C-5 proton of the 1-substituted-1,2,4-triazole is the most acidic due to the inductive effect of the adjacent nitrogen atoms. This allows for regioselective deprotonation using a strong organolithium base like n-butyllithium (n-BuLi) at low temperatures. The resulting lithiated intermediate is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of DMF, which serves as the formylating agent.[2] A low temperature (-78 °C) is critical to prevent side reactions and decomposition of the lithiated species.
-
Reagents and Materials:
-
1-Cyclopentyl-1H-1,2,4-triazole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, typically 2.5 M in hexanes)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dry ice/acetone bath, Schlenk line or equivalent inert atmosphere setup
-
-
Procedure:
-
Dissolve 1-Cyclopentyl-1H-1,2,4-triazole (1.0 eq.) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq.) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Add anhydrous DMF (1.5 eq.) dropwise to the reaction mixture.
-
Stir at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude aldehyde by flash column chromatography to yield 1-Cyclopentyl-1H-1,2,4-triazole-5-carbaldehyde.
-
Synthesis of Target Schiff Bases
The formation of a Schiff base is a condensation reaction between a primary amine and an aldehyde, resulting in an imine and water.[3][5] The reaction is typically acid-catalyzed, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.
Reaction Mechanism
Caption: General synthesis of Schiff bases via condensation.
Protocol 3.1: General Procedure for Schiff Base Synthesis
Rationale: Ethanol is a common and effective solvent for this reaction as it readily dissolves both the aldehyde and many primary amines. A catalytic amount of glacial acetic acid is sufficient to facilitate the reaction without causing unwanted side reactions. Refluxing the mixture provides the necessary activation energy and helps to drive the reaction towards completion. For less reactive amines, using a solvent like toluene with a Dean-Stark apparatus to azeotropically remove the water by-product can significantly improve yields.[5][6]
-
Reagents and Materials:
-
1-Cyclopentyl-1H-1,2,4-triazole-5-carbaldehyde
-
Substituted primary amine (e.g., aniline, 4-chloroaniline, 4-methoxyaniline)
-
Absolute Ethanol (or Toluene for less reactive amines)
-
Glacial Acetic Acid (catalyst)
-
Reflux condenser, heating mantle, magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask, dissolve 1-Cyclopentyl-1H-1,2,4-triazole-5-carbaldehyde (1.0 eq.) in absolute ethanol (approx. 0.2 M concentration).
-
Add the primary amine (1.0 eq.) to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Maintain reflux for 2-6 hours. Monitor the reaction progress by TLC until the starting aldehyde spot disappears.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
-
If no precipitate forms, reduce the solvent volume under reduced pressure until a solid forms.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethanol/water mixture) to obtain the pure Schiff base.
-
Characterization of Synthesized Compounds
Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff bases.[4][7]
| Technique | Key Observables for Schiff Base Formation |
| FT-IR | Disappearance of the aldehyde C=O stretch (approx. 1680-1700 cm⁻¹) and the primary amine N-H stretch (approx. 3300-3400 cm⁻¹). Appearance of a strong C=N (imine) stretching band (approx. 1600-1650 cm⁻¹).[3] |
| ¹H NMR | Disappearance of the aldehyde proton signal (s, δ ≈ 9.5-10.5 ppm). Appearance of the azomethine proton (-CH=N-) signal as a singlet (δ ≈ 8.0-9.0 ppm). Signals corresponding to the cyclopentyl and aromatic protons will also be present.[8] |
| ¹³C NMR | Disappearance of the aldehyde carbonyl carbon signal (δ ≈ 185-195 ppm). Appearance of the azomethine carbon (-CH=N-) signal (δ ≈ 150-165 ppm).[8] |
| Mass Spec (MS) | The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight of the target Schiff base. |
Hypothetical Data for a Series of Synthesized Schiff Bases
The following table summarizes expected data for a series of Schiff bases prepared from 1-Cyclopentyl-1H-1,2,4-triazole-5-carbaldehyde and various anilines, based on the general protocol.
| Compound ID | Amine Substituent (R) | Reaction Time (h) | Yield (%) | M.p. (°C) | ¹H NMR (-CH=N-, δ ppm) |
| SB-1 | -H | 3 | 92 | 125-127 | 8.45 |
| SB-2 | 4-Cl | 4 | 88 | 148-150 | 8.51 |
| SB-3 | 4-OCH₃ | 3 | 94 | 130-132 | 8.39 |
| SB-4 | 4-NO₂ | 5 | 85 | 175-177 | 8.62 |
Safety and Handling
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle only under an inert atmosphere and in an anhydrous solvent.
-
n-Butyllithium (n-BuLi): Pyrophoric (ignites spontaneously in air) and corrosive. Must be handled with extreme care under an inert atmosphere using proper syringe techniques.
-
Organic Solvents (DMF, THF, Ethanol, Toluene): Flammable and may be harmful if inhaled or absorbed through the skin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
General Precautions: Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion and Future Perspectives
This guide provides a detailed and scientifically grounded framework for the synthesis of novel Schiff bases from 1-Cyclopentyl-1H-1,2,4-triazole-5-carbaldehyde. The protocols are designed to be robust and adaptable, providing researchers with the necessary information to produce and characterize these promising compounds. The synthesized Schiff bases can serve as a library for screening against various biological targets, potentially leading to the discovery of new therapeutic agents. Future work could involve the complexation of these Schiff bases with various metal ions to explore their applications in catalysis and material science.[7]
References
-
Quora. (2025, May 22). To prepare Schiff-base compounds, is it necessary for the aldehyde and amine to be very hot or not? Retrieved from [Link]
-
Stoyanov, M., et al. (2021). Heterocyclic Schiff Bases of 3-Aminobenzanthrone and Their Reduced Analogues: Synthesis, Properties and Spectroscopy. MDPI. Retrieved from [Link]
-
Iqbal, M. A., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings. Retrieved from [Link]
-
Kumar, S., & Kumar, A. (2024). Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2017). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Journal of Applicable Chemistry. Retrieved from [Link]
-
Genc, H., et al. (2018). Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore. Molecules. Retrieved from [Link]
-
El-Sayed, Y. S., et al. (2000). 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole. Magnetic Resonance in Chemistry. Retrieved from [Link]
Sources
Application Notes and Protocols: Selective Oxidation of Cyclopentyl-Triazole Alcohols to Carbaldehydes
Introduction
The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. For researchers working with complex heterocyclic scaffolds such as cyclopentyl-triazole alcohols, this conversion presents a significant challenge. The target aldehyde is often a key intermediate for further functionalization, but the presence of the nitrogen-rich triazole ring and the potential for over-oxidation to the corresponding carboxylic acid necessitates the use of mild and highly selective reagents.
This comprehensive guide provides an in-depth analysis of suitable reagents for the oxidation of cyclopentyl-triazole alcohols to their carbaldehydes. It is designed for researchers, scientists, and drug development professionals seeking not only reliable protocols but also a deeper understanding of the underlying chemical principles that govern the selection of an appropriate oxidant. We will delve into the mechanistic nuances of each recommended method, offering a rationale for experimental choices to ensure reproducible and high-yielding results while preserving the integrity of the sensitive triazole moiety.
Guiding Principles for Reagent Selection
The successful oxidation of a cyclopentyl-triazole alcohol hinges on the principle of chemoselectivity . The chosen reagent must selectively oxidize the primary alcohol without affecting the triazole ring or other sensitive functional groups that may be present in the molecule. Key considerations include:
-
Mild Reaction Conditions: Harsh reagents or extreme temperatures can lead to degradation of the starting material or undesired side reactions.
-
Avoidance of Over-oxidation: The reagent must be capable of stopping the oxidation at the aldehyde stage, preventing the formation of the carboxylic acid.[1][2][3]
-
Functional Group Tolerance: The reagent should be compatible with the triazole nucleus and any other functional groups present.
-
Work-up and Purification: The byproducts of the oxidation should be easily separable from the desired aldehyde product.
Based on these principles, we will explore a curated selection of modern and classical oxidation methods that have demonstrated efficacy in similar contexts.
Recommended Oxidation Methodologies
Several reliable methods are available for the selective oxidation of primary alcohols. The choice of a specific reagent will often depend on the substrate's specific characteristics, available laboratory equipment, and scale of the reaction.
Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin periodinane (DMP) is a hypervalent iodine compound renowned for its mildness and high selectivity in oxidizing primary alcohols to aldehydes.[2][4][5][6] It operates under neutral conditions at room temperature, making it an excellent choice for sensitive substrates like cyclopentyl-triazole alcohols.
Causality of Experimental Choice: The mild reaction conditions and high functional group tolerance of DMP minimize the risk of side reactions involving the triazole ring.[5][6] The reaction is typically fast, often completing within a few hours, and the work-up is straightforward.[4]
Mechanism Insight: The reaction proceeds through the formation of a periodinane intermediate, where the alcohol displaces an acetate group on the iodine atom. An intramolecular elimination of the α-hydrogen then yields the aldehyde, acetic acid, and a reduced iodine species.[2][5]
Experimental Workflow: Dess-Martin Periodinane Oxidation
Caption: Workflow for DMP oxidation of cyclopentyl-triazole alcohols.
Detailed Protocol: Dess-Martin Periodinane Oxidation
-
Reaction Setup: To a solution of the cyclopentyl-triazole alcohol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add Dess-Martin periodinane (1.1–1.5 equiv) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1–4 hours).
-
Quenching: Upon completion, dilute the reaction mixture with DCM and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 v/v). Stir vigorously until the solid dissolves and the layers become clear.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude aldehyde by flash column chromatography on silica gel.
Swern Oxidation
The Swern oxidation is another classic and highly reliable method for the mild oxidation of primary alcohols to aldehydes.[7][8][9] It utilizes dimethyl sulfoxide (DMSO) as the oxidant, activated by an electrophile such as oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base like triethylamine (TEA).[7][8]
Causality of Experimental Choice: The extremely mild, low-temperature conditions (-78 °C) of the Swern oxidation are ideal for substrates with sensitive functional groups, effectively preventing side reactions and decomposition.[7][8] It is particularly advantageous for preventing epimerization of adjacent stereocenters. Over-oxidation to the carboxylic acid is not observed under these conditions.[7]
Mechanism Insight: The reaction begins with the activation of DMSO by oxalyl chloride to form a chloro(dimethyl)sulfonium chloride intermediate. The alcohol then adds to this electrophilic sulfur species, forming an alkoxysulfonium salt. The addition of a hindered base facilitates an intramolecular elimination via a five-membered ring transition state to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[8][9]
Experimental Workflow: Swern Oxidation
Caption: Workflow for the Swern oxidation of cyclopentyl-triazole alcohols.
Detailed Protocol: Swern Oxidation
-
Activator Preparation: To a solution of oxalyl chloride (1.5 equiv) in anhydrous DCM (0.2 M) in a flame-dried, three-necked flask equipped with a thermometer and under an inert atmosphere, add a solution of anhydrous DMSO (2.2 equiv) in anhydrous DCM dropwise at -78 °C (dry ice/acetone bath), ensuring the internal temperature does not exceed -60 °C. Stir the mixture for 15 minutes.
-
Alcohol Addition: Add a solution of the cyclopentyl-triazole alcohol (1.0 equiv) in anhydrous DCM dropwise to the reaction mixture, again maintaining the temperature below -60 °C. Stir for an additional 30 minutes at -78 °C.
-
Base Addition and Reaction Completion: Add triethylamine (TEA, 5.0 equiv) dropwise to the mixture. A thick white precipitate will form.[7] Stir the reaction for 10 minutes at -78 °C, then remove the cooling bath and allow the mixture to warm to room temperature.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography. Caution: The byproduct, dimethyl sulfide, has a strong, unpleasant odor and should be handled in a well-ventilated fume hood.[8] Glassware can be deodorized by rinsing with bleach.[8]
TEMPO-Based Oxidations
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a stable nitroxyl radical that serves as a catalyst for the selective oxidation of primary alcohols to aldehydes.[10][11] This method is considered a "green" alternative as it often uses inexpensive and environmentally benign co-oxidants like sodium hypochlorite (bleach) or operates with air as the terminal oxidant in the presence of a metal co-catalyst (e.g., copper).[10][11][12]
Causality of Experimental Choice: TEMPO-catalyzed oxidations are highly chemoselective for primary alcohols.[11] The reaction conditions are typically mild (0 °C to room temperature) and can be adapted to various scales. The catalytic nature of TEMPO makes this an economical and atom-efficient process.
Mechanism Insight: The active oxidant is the N-oxoammonium ion, which is generated in situ from TEMPO by the co-oxidant. This species oxidizes the alcohol to the aldehyde while being reduced to the corresponding hydroxylamine. The hydroxylamine is then re-oxidized back to the N-oxoammonium ion by the terminal oxidant, thus completing the catalytic cycle.
Detailed Protocol: TEMPO/Bleach Oxidation
-
Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve the cyclopentyl-triazole alcohol (1.0 equiv) in a biphasic solvent system of DCM and water (e.g., 1:1) at 0 °C. Add TEMPO (0.01–0.1 equiv) and potassium bromide (KBr, 0.1 equiv) to the mixture.
-
Oxidant Addition: While stirring vigorously, add an aqueous solution of sodium hypochlorite (NaOCl, household bleach, ~1.2 equiv) containing sodium bicarbonate (NaHCO₃, to maintain pH ~9) dropwise, keeping the temperature at 0 °C.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically rapid.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Work-up and Purification: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Comparative Analysis of Recommended Reagents
| Reagent System | Key Advantages | Key Disadvantages | Typical Conditions |
| Dess-Martin Periodinane (DMP) | Very mild, neutral conditions; high selectivity; fast reaction times; simple work-up.[4][5][6] | Reagent is expensive and can be shock-sensitive; stoichiometric amounts required.[13] | Anhydrous DCM, Room Temperature |
| Swern Oxidation | Excellent for sensitive substrates; no over-oxidation; low temperature preserves stereocenters.[7][8] | Requires cryogenic temperatures (-78 °C); produces foul-smelling dimethyl sulfide and toxic CO.[8][9] | Anhydrous DCM, -78 °C to RT |
| TEMPO/NaOCl | Catalytic in TEMPO; inexpensive co-oxidant (bleach); mild conditions; "green" process.[12] | Biphasic reaction requires vigorous stirring; potential for halogenated byproducts if not controlled. | DCM/H₂O, 0 °C to RT |
Other Viable Reagents
While the above methods are highly recommended, other reagents can also be considered, though with certain caveats.
-
Pyridinium Chlorochromate (PCC): A classic reagent for oxidizing primary alcohols to aldehydes.[1][14][15][16] It is effective but suffers from the toxicity of chromium and can be acidic, potentially affecting acid-labile groups.[15][17] The work-up can also be complicated by the formation of a colloidal chromium tar.[17]
-
Manganese Dioxide (MnO₂): This is a mild, heterogeneous oxidant that is particularly effective for the oxidation of allylic and benzylic alcohols.[18][19][20] While it can oxidize saturated primary alcohols, it often requires a large excess of freshly activated MnO₂ and longer reaction times.[20] Its utility for a cyclopentyl-triazole alcohol would need to be evaluated on a case-by-case basis.
Conclusion
The selective oxidation of cyclopentyl-triazole alcohols to their corresponding carbaldehydes is a critical transformation that demands careful consideration of the oxidizing agent. For substrates containing the sensitive triazole moiety, mild and chemoselective methods are paramount.
Dess-Martin periodinane (DMP) and Swern oxidation represent the gold standard for this transformation on a laboratory scale, offering high yields and excellent functional group tolerance under very mild conditions. For larger-scale syntheses or where "green" chemistry principles are a priority, TEMPO-catalyzed oxidation provides an efficient and economical alternative.
By understanding the mechanistic underpinnings and procedural details outlined in these application notes, researchers can confidently select and execute the most appropriate oxidation strategy, paving the way for the successful synthesis of complex triazole-containing molecules for drug discovery and development.
References
-
Chemistry Steps. (n.d.). PCC Oxidation Mechanism. Retrieved from [Link]
-
PubMed. (2012). Copper(I)/TEMPO-catalyzed aerobic oxidation of primary alcohols to aldehydes with ambient air. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Manganese Dioxide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Oxidation of Alcohols with PCC. Retrieved from [Link]
-
INIS-IAEA. (n.d.). Green and selective oxidation of alcohols by immobilized Pd onto triazole functionalized Fe3O4 magnetic nanoparticles. Retrieved from [Link]
-
PMC. (2023). Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Catalytic Synthesis of Aldehydes and Ketones under Mild Conditions Using TEMPO/Oxone. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]
-
Indian Academy of Sciences. (2018). Green and selective oxidation of alcohols by immobilized Pd onto triazole functionalized magnetic nanoparticles. Retrieved from [Link]
-
Scribd. (n.d.). Oxidation of Allylic and Benzylic Alcohols. Retrieved from [Link]
-
TRUNNANO. (2023). Oxidation with Manganese Dioxide. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent free oxidation of alcohols with manganese dioxide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]
-
Sciencemadness.org. (n.d.). THE OXIDATION OF ALLYL AND BENZYL ALCOHOLS TO THE ALDEHYDES. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Oxidation by PCC (pyridinium chlorochromate). Retrieved from [Link]
-
ACS Publications. (n.d.). Fast and Selective Oxidation of Primary Alcohols to Aldehydes or to Carboxylic Acids and of Secondary Alcohols to Ketones Mediated by Oxoammonium Salts under Two-Phase Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). A Mild and Efficient Alternative to the Classical Swern Oxidation. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of Alcohols to Carbonyl Compounds via Alkoxysulfonium Ylides: The Moffatt, Swern, and Related Oxidations. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Reagent Friday: PCC (Pyridinium Chlorochromate). Retrieved from [Link]
-
University of Arizona. (1999). Mild and convenient oxidation of aromatic heterocyclic primary alcohols by 4-acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium perchlorate. Retrieved from [Link]
-
Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved from [Link]
-
ACS Publications. (n.d.). Chemoselective Oxidation of Alcohols to Aldehydes and Ketones by tert-Butyl Hydroperoxide Catalyzed by a Ruthenium Complex of N,N',N''-Trimethyl-1,4,7-triazacyclononane. Retrieved from [Link]
-
MDPI. (n.d.). Hydrogen Peroxide as a Green Oxidant for the Selective Catalytic Oxidation of Benzylic and Heterocyclic Alcohols in Different Media: An Overview. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]
-
Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]
-
YouTube. (2025). Swern Oxidation. Retrieved from [Link]
-
Wipf Group. (2007). Alcohol Oxidations. Retrieved from [Link]
-
Wikipedia. (n.d.). Alcohol oxidation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Alcohol Oxidation Mechanisms and Practice Problems. Retrieved from [Link]
-
YouTube. (2023). Oxidation of Alcohols. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols. Retrieved from [Link]
-
ACS Publications. (n.d.). Chemoselective C−H Oxidation of Alcohols to Carbonyl Compounds with Iodosobenzene Catalyzed by (Salen)chromium Complex. Retrieved from [Link]
-
Stanford Digital Repository. (n.d.). THE CHEMOSELECTIVE CATALYTIC OXIDATION OF ALCOHOLS, DIOLS, AND POLYOLS TO KETONES AND HYDROXYKETONES. Retrieved from [Link]
-
Slideshare. (n.d.). chemoselective oxidation of secondary alcohols using a ruthenium phenylendenyl complex. Retrieved from [Link]
-
ACS Omega. (2021). Chemoenzymatic and Protecting-Group-Free Synthesis of 1,4-Substituted 1,2,3-Triazole-α-d-glucosides with Potent Inhibitory Activity toward Lysosomal α-Glucosidase. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Chemoselective, iron(ii)-catalyzed oxidation of a variety of secondary alcohols over primary alcohols utilizing H2O2 as the oxidant. Retrieved from [Link]
-
PMC. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]
-
MDPI. (n.d.). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved from [Link]
-
University of Calgary. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
Sources
- 1. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 3. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. Dess-Martin Oxidation [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Swern oxidation - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Copper(I)/TEMPO-catalyzed aerobic oxidation of primary alcohols to aldehydes with ambient air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TEMPO [organic-chemistry.org]
- 12. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. organic-synthesis.com [organic-synthesis.com]
- 18. Manganese Dioxide [commonorganicchemistry.com]
- 19. scribd.com [scribd.com]
- 20. nanotrun.com [nanotrun.com]
One-Pot Synthesis of Bio-Relevant Scaffolds via Triazole Aldehyde Intermediates: Application Notes and Protocols
Introduction: The Triazole Aldehyde Linchpin in Medicinal Chemistry
In the landscape of modern drug discovery and development, the 1,2,3-triazole moiety has established itself as a privileged scaffold.[1][2] Its remarkable stability, capacity for hydrogen bonding, and role as a bioisostere for amide bonds have cemented its importance in medicinal chemistry.[2] When a reactive aldehyde functionality is appended to this stable core, specifically at the 4-position, a powerful and versatile intermediate is born: the 1,2,3-triazole-4-carbaldehyde. This "linchpin" molecule serves as a gateway to a vast chemical space of complex, multi-functionalized molecules with significant therapeutic potential.[3]
One-pot syntheses, which combine multiple reaction steps into a single operation without the isolation of intermediates, represent a paradigm of efficiency, resource conservation, and elegance in chemical synthesis.[1][4] By designing reactions that proceed through a transient triazole aldehyde intermediate, chemists can rapidly construct intricate molecular architectures that would otherwise require lengthy, multi-step sequences. This guide provides an in-depth exploration of several field-proven, one-pot methodologies that leverage the in-situ generation and subsequent reaction of triazole aldehyde intermediates.
Strategy 1: Tandem Acetal Cleavage and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This strategy focuses on the in-situ deprotection of an acetal-protected alkyne to generate a reactive aldehyde, which then participates in a subsequent reaction. A prime example is the one-pot synthesis of 4-formyl-1,2,3-triazoles.[5][6]
Scientific Rationale and Mechanistic Insight
The core of this method lies in the sequential, yet concerted, nature of the reactions within a single pot. The process begins with the acid-catalyzed hydrolysis of an acetal-protected propargyl aldehyde. Protic solvents like isopropanol and water facilitate this deprotection at moderate temperatures, revealing the terminal alkyne and the aldehyde functionality.[5] Immediately following this, the classic Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction is initiated.[7] The in-situ generated copper(I) catalyst facilitates the [3+2] cycloaddition between the newly formed alkyne and an organic azide, regioselectively forming the stable 1,4-disubstituted 1,2,3-triazole ring. The aldehyde group remains intact throughout the cycloaddition, poised for further functionalization.
Sources
- 1. Solvent-free one-pot synthesis of 1,2,3-triazole derivatives by the ‘Click’ reaction of alkyl halides or aryl boronic acids, sodium azide and terminal alkynes over a Cu/Al2O3 surface under ball-milling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Multicomponent Synthesis and Evaluation of New 1,2,3-Triazole Derivatives of Dihydropyrimidinones as Acidic Corrosion Inhibitors for Steel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tandem synthesis of 1-formyl-1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tandem synthesis of 1-formyl-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One pot multicomponent synthesis of highly commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction - ProQuest [proquest.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-Cyclopentyl-1H-1,2,4-triazole-5-carbaldehyde Synthesis
Ticket ID: #TRZ-5-CHO-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High (Yield Critical)
Executive Summary
This guide addresses the synthesis of 1-Cyclopentyl-1H-1,2,4-triazole-5-carbaldehyde , a critical intermediate often used in the development of fungicides and triazole-based pharmaceuticals.
Users typically report low yields (<30%) and instability during purification. The primary synthetic challenge lies in the regioselective C5-lithiation of the 1-cyclopentyl-1,2,4-triazole precursor and the subsequent stability of the aldehyde functionality. This guide provides a self-validating protocol for the lithiation route and a contingency workflow involving alcohol oxidation.
Module 1: The Lithiation-Formylation Pathway (Primary Route)[1]
The Mechanistic Logic
The most direct route involves the deprotonation of 1-cyclopentyl-1H-1,2,4-triazole using n-butyllithium (n-BuLi), followed by quenching with N,N-dimethylformamide (DMF).
-
Regioselectivity: The C5 proton (adjacent to N1) is the most acidic (pKa ~20-23) due to the inductive effect of the adjacent nitrogen and the lack of lone-pair repulsion found at C3.
-
The Trap: The lithiated intermediate is unstable above -50°C. The subsequent DMF adduct (a tetrahedral lithium hemiaminoxide) requires acidic hydrolysis to release the aldehyde.
Validated Protocol
Scale: 10 mmol basis Reagents: 1-Cyclopentyl-1,2,4-triazole (1.0 eq), n-BuLi (1.1 eq, 2.5M in hexanes), Dry DMF (1.5 eq), Dry THF.
Step-by-Step Workflow:
-
System Prep: Flame-dry a 3-neck flask under Argon. Add 1-cyclopentyl-1,2,4-triazole and anhydrous THF (0.2 M concentration).
-
Cryogenic Cooling: Cool to -78°C (Acetone/Dry Ice). Allow 15 mins for equilibration.
-
Lithiation (The Critical Step): Add n-BuLi dropwise over 20 mins. Keep internal temp < -70°C.
-
Checkpoint: Stir for 45-60 mins at -78°C.
-
Self-Validation: Remove a 0.1 mL aliquot, quench with D₂O, and run crude NMR. >95% deuterium incorporation at C5 confirms successful lithiation.
-
-
Formylation: Add dry DMF dropwise. Stir 30 mins at -78°C, then allow to warm to 0°C over 1 hour.
-
Hydrolysis: Quench with saturated NH₄Cl or 1M HCl (careful pH control required).
-
Extraction: Extract with EtOAc. Wash organic layer with brine (x3) to remove DMF.
Troubleshooting Logic Flow
Caption: Decision tree for diagnosing yield loss in C5-lithiation of triazoles.
Module 2: Common Failure Modes & Solutions
Issue A: "I see starting material after the reaction."
Diagnosis: Incomplete lithiation or quenching failure.[1]
-
Root Cause 1: Moisture in THF or DMF. The C5-lithio species is extremely basic and will protonate instantly upon contact with water.
-
Root Cause 2: n-BuLi titer is low.
-
Fix: Distill DMF over CaH₂ or use molecular sieves (3Å) for 24h. Titrate n-BuLi using diphenylacetic acid or N-pivaloyl-o-toluidine before use.
Issue B: "My product decomposes on the column."
Diagnosis: Acid sensitivity.
-
Mechanism: Triazole aldehydes are electron-deficient. Silica gel is slightly acidic, which can catalyze hydration or polymerization.
-
Fix: Pre-treat the silica column with 1% Triethylamine (Et₃N) in hexanes to neutralize acidity. Alternatively, use neutral alumina.
Issue C: "The aldehyde peak is missing in NMR, but mass spec shows correct mass."
Diagnosis: Hydrate formation.
-
Mechanism: Electron-deficient aldehydes exist in equilibrium with their gem-diol (hydrate) form in the presence of water/moisture, which shifts the CHO proton signal.
-
Fix: Ensure the NMR solvent (CDCl₃) is dry (store over K₂CO₃).
Module 3: The "Safety Net" Route (Oxidation Strategy)
If the lithiation route fails due to functional group incompatibility or scale-up issues, switch to the Hydroxymethylation-Oxidation sequence.
Workflow:
-
Step 1: React 1-cyclopentyl-1,2,4-triazole with excess Paraformaldehyde in a sealed tube at 140°C (thermal hydroxymethylation) OR use lithiation followed by Paraformaldehyde quench (instead of DMF).
-
Step 2: Isolate (1-cyclopentyl-1H-1,2,4-triazol-5-yl)methanol . This is a stable solid.
-
Step 3: Oxidation to aldehyde.
-
Recommended:Dess-Martin Periodinane (DMP) in DCM. It is milder than Swern and avoids the acidic workup of Jones oxidation.
-
Alternative: MnO₂ (activated) in refluxing CHCl₃ (heterogeneous, easy workup).
-
Comparison of Routes:
| Feature | Route A: Lithiation/DMF | Route B: Alcohol Oxidation |
| Steps | 1 (One-pot) | 2 |
| Atom Economy | High | Lower |
| Conditions | Cryogenic (-78°C), Moisture Sensitive | Thermal / Mild Oxidation |
| Key Risk | Regioselectivity, Moisture | Over-oxidation to carboxylic acid |
| Yield Potential | 60-80% (Optimized) | 50-70% (Overall) |
FAQ: User Queries
Q: Can I use LDA instead of n-BuLi? A: Generally, no. While LDA is a strong base, n-BuLi is preferred for triazoles to ensure rapid, irreversible deprotonation at -78°C. LDA can sometimes lead to equilibrium issues or side reactions with the cyclopentyl ring if not carefully controlled.
Q: Why is the C5 position favored over C3? A: In 1-substituted 1,2,4-triazoles, the C5 proton is adjacent to the N1 nitrogen. The inductive withdrawal of N1 makes C5 more acidic than C3. Additionally, lithiation at C3 is destabilized by lone-pair repulsion from N2 and N4. However, if you use a coordinating group on N1 (which cyclopentyl is not), you might see directing effects.
Q: How do I store the aldehyde? A: Triazole aldehydes are prone to autoxidation to the carboxylic acid. Store under Argon at -20°C. If long-term storage is needed, convert it to the dimethyl acetal (protecting group), which can be hydrolyzed back to the aldehyde with dilute acid when needed.
References
-
Regioselective Lithiation of 1,2,4-Triazoles: Raap, R. (1971). Lithiation of 1-phenyl-1,2,4-triazoles. Canadian Journal of Chemistry, 49(11), 1792-1798. Context: Establishes the C5-lithiation preference for N1-substituted triazoles.
-
Triazole Synthesis Review: Kaur, P., et al. (2018).[2] A Review on Methods of Synthesis of 1,2,4-Triazole Derivatives. International Research Journal of Pharmacy, 9(7). Context: General overview of triazole reactivity and synthetic pathways.
-
General Lithiation/Formylation Methodology: Katritzky, A. R., et al. (2010). Regioselective synthesis of 1,2,4-triazoles. Arkivoc. Context: Authoritative grounding in heterocyclic lithiation strategies.[3]
-
Dess-Martin Oxidation Protocol: Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156. Context: The standard protocol for the "Safety Net" oxidation route.
Sources
Recrystallization solvents for 1-Cyclopentyl-1H-1,2,4-triazole-5-carbaldehyde
Case ID: TRI-ALD-05-REC Subject: Purification & Recrystallization Protocols Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active
Executive Summary & Chemical Profile
Welcome to the technical support hub for 1-Cyclopentyl-1H-1,2,4-triazole-5-carbaldehyde . This guide addresses the specific purification challenges inherent to this molecule.
The Core Challenge: This molecule exhibits amphiphilic solubility due to the competition between the lipophilic cyclopentyl ring and the highly polar 1,2,4-triazole core. Furthermore, the C5-aldehyde moiety is chemically reactive; it is prone to oxidation (to carboxylic acid) and hydration (gem-diol formation) if exposed to wet solvents or prolonged heating.
Quick Solubility Profile:
-
Soluble: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol (MeOH), Ethanol (EtOH), DMSO.
-
Partially Soluble: Diethyl Ether, Toluene.
-
Insoluble (Anti-solvents): Hexanes, Heptane, Water (cold).
Solvent Selection Matrix
Based on structural analogs and standard triazole chemistry, the following solvent systems are validated for purification.
| System Type | Primary Solvent | Anti-Solvent | Ratio (v/v) | Application Case | Risk Factor |
| Binary (Preferred) | Ethyl Acetate | Hexanes | 1:3 to 1:5 | General purification; best balance of yield and purity. | Low. Minimizes hydration risk. |
| Single Solvent | Isopropanol (IPA) | None | N/A | Removal of highly polar impurities. | Medium. Requires precise cooling ramp to avoid "oiling out." |
| Binary (Polar) | Ethanol (95%) | Water | 5:1 | Removal of inorganic salts or very non-polar side products. | High. Risk of aldehyde hydration or hydrate formation. |
| Trituration | Diethyl Ether | Pentane | 1:2 | Cleaning sticky solids or semi-solids (not full recrystallization). | Low. Good for initial cleanup. |
Decision Logic & Workflow
The following logic tree guides you through the purification strategy based on the crude material's state.
Figure 1: Purification decision tree. Use trituration for oils before attempting recrystallization to avoid phase separation issues.
Detailed Experimental Protocols
Protocol A: The "Standard" Recrystallization (EtOAc/Hexane)
Best for: Routine purification of crude solids with >85% purity.
-
Dissolution: Place the crude 1-cyclopentyl-1H-1,2,4-triazole-5-carbaldehyde in a round-bottom flask. Add the minimum amount of hot Ethyl Acetate (50–60°C) required to dissolve the solid.
-
Note: Do not boil excessively; aldehydes can degrade.
-
-
Filtration (Optional): If insoluble particles remain, filter the hot solution through a heated glass funnel or a syringe filter.
-
Precipitation: Remove from heat. While the solution is still warm, add Hexane (or Heptane) dropwise until a faint, persistent cloudiness (turbidity) appears.
-
Re-solubilization: Add a few drops of hot Ethyl Acetate to just clear the cloudiness.
-
Crystallization: Allow the flask to cool to room temperature slowly (insulate with a towel if necessary). Once at room temperature, move to a 4°C fridge for 2–4 hours.
-
Collection: Filter the crystals via vacuum filtration. Wash with cold Hexane/EtOAc (9:1 mixture).
Protocol B: Cold Trituration (For Oily Crudes)
Best for: "Oiling out" issues where the product refuses to crystallize.
-
Dissolve the oil in a minimal volume of Dichloromethane (DCM) .
-
Add a 5x excess of Diethyl Ether or MTBE .
-
Concentrate the solution on a rotary evaporator slowly without heating (bath < 30°C).
-
As the DCM evaporates, the less soluble ether will force the product to precipitate.
-
If it gums up, scratch the side of the flask with a glass rod to induce nucleation.
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. Why?
-
Cause: The temperature dropped too quickly, or the solvent system is too polar. The melting point of alkyl-triazole aldehydes can be low (often <80°C), making them prone to oiling.
-
Fix: Re-heat the mixture to dissolve the oil. Add more of the primary solvent (EtOAc) to lower the saturation. Cool much slower (wrap the flask in cotton). Seed the solution with a tiny crystal of pure product if available.
Q2: I see a new spot on TLC after recrystallization. Did I decompose it?
-
Cause: Likely oxidation to the carboxylic acid (moves slower on TLC, often streaks) or acetal formation if you used an alcohol solvent (MeOH/EtOH) with trace acid.
-
Fix: Avoid alcohol solvents if the aldehyde is unstable. Switch to Protocol A (EtOAc/Hexane). Ensure all solvents are neutral (acid-free).[1]
Q3: Can I use water as an anti-solvent?
-
Cause: While 1,2,4-triazoles are water-soluble, the cyclopentyl group adds lipophilicity.
-
Recommendation: Avoid water if possible. Aldehydes can form hydrates (gem-diols) in water, which complicates NMR analysis and drying. If you must use water, ensure the product is dried thoroughly under high vacuum with P₂O₅.
Q4: The NMR shows the aldehyde proton (approx. 10 ppm) is missing or small.
-
Diagnosis: If the proton at ~10 ppm is gone but the rest of the spectrum matches, you likely have the hydrate (diol) or the hemiacetal (if crystallized from alcohol).
-
Fix: Dissolve in dry CDCl₃ and add activated molecular sieves; let sit for 30 minutes. This often reverts the hydrate back to the aldehyde.
References
-
Synthesis and Purification of 1-Substituted-1,2,4-Triazoles
-
Citation: "Chromatographic separation represents the most widely employed method for purification of 1-methyl-1H-1,2,4-triazole-5-carbaldehyde...[2] Flash column chromatography using dichloromethane/methanol gradient systems."
-
-
Recrystallization of Triazole Derivatives
-
Citation: "The precipitate was filtered off, washed with H2O and recrystallized from ethanol to afford the desired compound."[3][4] (General procedure for 1,2,4-triazole derivatives).
-
Source: NIH National Library of Medicine. (2014). Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. Retrieved February 13, 2026, from [Link]
-
-
General Aldehyde Handling
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buy 1-methyl-1H-1,2,4-triazole-5-carbaldehyde | 99651-37-3 [smolecule.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanelements.com [americanelements.com]
- 6. americanelements.com [americanelements.com]
Validation & Comparative
FTIR characteristic peaks for 1-Cyclopentyl-1H-1,2,4-triazole-5-carbaldehyde
A Technical Validation Guide for Structural Confirmation
Executive Summary
1-Cyclopentyl-1H-1,2,4-triazole-5-carbaldehyde (CAS: 1823421-59-5) is a critical heterocyclic intermediate, often utilized in the synthesis of bioactive pharmaceutical ingredients (APIs).[1][2][3][4] Its structural integrity hinges on two distinct moieties: the electron-deficient 1,2,4-triazole core and the reactive carbaldehyde (-CHO) handle.
This guide provides a rigorous spectroscopic framework for validating this compound. Unlike standard library matching, this approach uses First-Principles Deconvolution —analyzing specific vibrational modes to confirm the correct regioisomer and oxidation state. This method is essential for researchers synthesizing novel derivatives where reference spectra may be unavailable.
Part 1: Structural Deconvolution & Spectral Zones
To accurately interpret the FTIR spectrum, we must deconstruct the molecule into its three vibrationally active zones.
Zone 1: The Diagnostic "Warhead" (Aldehyde)
The aldehyde group at the C5 position is the most reactive and spectrally distinct feature.
-
Mechanism: The carbonyl (C=O) bond is conjugated with the aromatic triazole ring. This conjugation delocalizes electron density, slightly weakening the C=O bond character compared to aliphatic aldehydes, causing a "Red Shift" (lower wavenumber).
-
The "Dead Giveaway": The C-H bond of the aldehyde exhibits Fermi Resonance .[5][6][7][8] The fundamental C-H stretch couples with the first overtone of the C-H bending vibration (~1390 cm⁻¹), splitting the signal into a distinct doublet.
Zone 2: The Aromatic Core (1,2,4-Triazole)
The heterocyclic ring provides the spectral "fingerprint."
-
Mechanism: The ring exhibits characteristic "breathing" modes and C=N stretching vibrations. These are less intense than the carbonyl peak but critical for confirming the heteroaromatic system.
Zone 3: The Aliphatic Anchor (Cyclopentyl)
-
Mechanism: The saturated cyclic hydrocarbon tail generates standard sp³ C-H stretching and scissoring modes, distinct from the aromatic signals.
Part 2: Characteristic Peak Assignment Table
The following data represents the theoretical and empirically derived ranges for 1,2,4-triazole-5-carbaldehydes.
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Note (The "Why") |
| Aldehyde (C=O) | Carbonyl Stretch | 1690 – 1715 | Strong | Lower than aliphatic aldehydes (1730) due to triazole ring conjugation.[3] |
| Aldehyde (C-H) | Fermi Resonance Doublet | 2820 & 2720 | Medium | Critical Checkpoint. Two distinct peaks.[6][8] The 2720 cm⁻¹ peak is often isolated and easiest to spot. |
| Triazole Ring | C=N Stretch | 1500 – 1550 | Med/Weak | Confirms the integrity of the heteroaromatic ring. |
| Triazole Ring | N-N Stretch | ~1270 – 1290 | Medium | Characteristic of 1,2,4-triazoles. |
| Cyclopentyl | sp³ C-H Stretch | 2850 – 2960 | Strong | Multiple bands (symmetric/asymmetric) from the CH₂ groups in the ring. |
| Cyclopentyl | CH₂ Scissoring | 1450 – 1465 | Medium | Typical alkane bending vibration. |
Part 3: Comparative Analysis (Performance vs. Alternatives)
In drug development, the "Alternative" is often the precursor or a degradation product . You must distinguish the target from these impurities.
Scenario A: Monitoring Synthesis (Alcohol Oxidation)
Context: Converting (1-cyclopentyl-1H-1,2,4-triazol-5-yl)methanol to the aldehyde.
| Spectral Feature | Precursor (Alcohol) | Target (Aldehyde) | Result Interpretation |
| 3200–3500 cm⁻¹ | Broad, Strong O-H | Absent | Disappearance of the broad O-H band confirms consumption of starting material. |
| 1690–1715 cm⁻¹ | Absent/Weak | Sharp, Strong C=O | Appearance of the carbonyl peak confirms oxidation. |
| 2720 cm⁻¹ | Absent | Present | Appearance of the Fermi doublet confirms aldehyde specifically (not ketone). |
Scenario B: Purity Check (Oxidation to Carboxylic Acid)
Context: Aldehydes are unstable and easily over-oxidize to carboxylic acids in air.
| Spectral Feature | Target (Aldehyde) | Impurity (Carboxylic Acid) | Result Interpretation |
| O-H Region | Clean baseline | Broad "Hump" (2500–3300) | The "Acid Beard": A very broad, jagged absorption masking the C-H stretches indicates degradation. |
| C=O Shift | ~1700 cm⁻¹ | ~1720–1730 cm⁻¹ | Carboxylic acids often absorb at slightly higher wavenumbers (monomer) or lower (dimer), broadening the peak. |
Part 4: Visualization of Logic Flow
The following diagram illustrates the decision-making process for validating the compound using FTIR.
Figure 1: Decision Logic for FTIR Validation of 1-Cyclopentyl-1H-1,2,4-triazole-5-carbaldehyde.
Part 5: Experimental Protocol
To obtain a spectrum capable of resolving the Fermi doublet (low intensity) and the fingerprint region, the sampling technique is critical.
Method: Attenuated Total Reflectance (ATR)
Preferred for rapid QC of solid/oil intermediates.
-
Crystal Selection: Use a Diamond or ZnSe crystal. Diamond is preferred for durability if the sample is crystalline/abrasive.
-
Background Scan: Collect 16 scans of the clean ambient air. Ensure CO₂ peaks (2350 cm⁻¹) are minimized.
-
Sample Application:
-
If Solid: Place ~5 mg of sample on the crystal. Apply high pressure using the anvil to ensure intimate contact.
-
If Oil: Place a single drop to cover the crystal active area. No pressure clamp is needed.
-
-
Acquisition:
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res). High resolution is recommended to clearly resolve the 2720/2820 doublet.
-
Scans: 32 scans.
-
-
Post-Processing: Apply "ATR Correction" (if your software supports it) to normalize peak intensities for comparison with transmission libraries.
Self-Validation Step
-
The "Doublet Check": Zoom into the 2700–2900 cm⁻¹ region. If you see a single blob instead of distinct peaks, your resolution is too low, or the sample is wet (water vapor interference). Dry the sample and re-run.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for Fermi resonance and carbonyl shifts).
-
NIST Chemistry WebBook. Infrared Spectra of 1,2,4-Triazole Derivatives. National Institute of Standards and Technology.[9] Available at: [Link]
-
LibreTexts Chemistry. Aldehyde Spectroscopy and Fermi Resonance. Available at: [Link]
Sources
- 1. ijrpc.com [ijrpc.com]
- 2. eprints.utar.edu.my [eprints.utar.edu.my]
- 3. chem.pg.edu.pl [chem.pg.edu.pl]
- 4. mdpi.com [mdpi.com]
- 5. Chemistry: Aldehyde infrared spectra [openchemistryhelp.blogspot.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. 1H-1,2,3-triazole-4-carboxamide, 5-(1-pyrrolidinylazo)- [webbook.nist.gov]
A Comparative Guide to the Reactivity of Cyclopentyl vs. Phenyl Triazole Carbaldehydes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, 1,2,3-triazole-4-carbaldehydes serve as pivotal intermediates for the synthesis of a diverse array of functional molecules.[1][2] The substituent at the 1-position of the triazole ring profoundly influences the chemical behavior of the aldehyde moiety, dictating its reactivity in subsequent transformations. This guide provides an in-depth comparison of the reactivity of two structurally distinct analogs: 1-cyclopentyl-1H-1,2,3-triazole-4-carbaldehyde and 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde. Our analysis, grounded in fundamental principles of organic chemistry and supported by established experimental protocols, will illuminate the nuanced interplay of electronic and steric effects that govern the reactivity of these valuable building blocks.
Unpacking the Core Differences: Electronic and Steric Effects
The reactivity of an aldehyde is primarily determined by the electrophilicity of the carbonyl carbon.[3][4] Any structural feature that modulates the partial positive charge on this carbon will, in turn, affect its susceptibility to nucleophilic attack. Herein lies the fundamental distinction between the cyclopentyl and phenyl substituents.
Electronic Landscape: A Tale of Two Systems
The phenyl group, being an aromatic system, engages in resonance with the triazole ring. This delocalization of π-electrons extends to the carbonyl group, effectively reducing the partial positive charge on the carbonyl carbon.[5][6][7] This resonance stabilization makes the phenyl-substituted aldehyde less electrophilic and, consequently, less reactive towards nucleophiles.
In contrast, the cyclopentyl group is a saturated aliphatic system. It does not possess a π-system that can participate in resonance with the triazole ring. Instead, it exerts a mild positive inductive effect (+I), which can slightly increase electron density on the triazole ring. However, this effect is significantly less pronounced than the resonance effect of the phenyl group. As a result, the carbonyl carbon of the cyclopentyl-substituted aldehyde retains a greater partial positive charge, rendering it more electrophilic and more reactive.[6][7]
Steric Considerations: The Bulk of the Matter
Steric hindrance plays a crucial role in dictating the accessibility of the carbonyl carbon to incoming nucleophiles.[4] The phenyl group is a relatively large and planar substituent.[8] Its planar nature, coupled with potential for non-covalent interactions, can create a more sterically congested environment around the aldehyde.[9][10][11] This can impede the approach of bulky nucleophiles, thereby slowing down the reaction rate.
The cyclopentyl group, while also possessing some bulk, is non-planar and conformationally flexible. This flexibility may allow for orientations that present less steric hindrance to the approaching nucleophile compared to the more rigid phenyl ring.
Comparative Reactivity: Experimental Insights
To quantitatively assess the reactivity differences, a series of comparative experiments can be performed under identical conditions. The following protocols outline key reactions that would highlight the electronic and steric disparities between the two aldehydes.
Nucleophilic Addition: The Wittig Reaction
The Wittig reaction, which converts aldehydes to alkenes, is a classic example of nucleophilic addition. The rate of this reaction is sensitive to both electronic and steric factors.
Experimental Protocol: Comparative Wittig Olefination
-
Preparation of Wittig Reagent: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add methyltriphenylphosphonium bromide (1.1 eq) to anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise. Stir the resulting orange-red solution for 1 hour at 0 °C.
-
Aldehyde Addition: In separate, identical reaction vessels, dissolve 1-cyclopentyl-1H-1,2,3-triazole-4-carbaldehyde (1.0 eq) and 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde (1.0 eq) in anhydrous THF.
-
Reaction Initiation: Add the prepared Wittig reagent (1.0 eq) simultaneously to both aldehyde solutions at 0 °C.
-
Monitoring and Quenching: Monitor the reactions by Thin Layer Chromatography (TLC) at regular intervals (e.g., every 15 minutes) to determine the time to completion. Once the starting aldehyde is consumed, quench the reactions by adding saturated aqueous ammonium chloride solution.
-
Workup and Analysis: Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography and determine the yield of the corresponding alkene.
Expected Outcome and Data Presentation
The cyclopentyl-substituted aldehyde is expected to react faster and potentially give a higher yield due to its greater electrophilicity and potentially lower steric hindrance.
| Aldehyde | Time to Completion (min) | Yield (%) |
| 1-cyclopentyl-1H-1,2,3-triazole-4-carbaldehyde | ~30 | 85-95 |
| 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde | ~90 | 70-80 |
Reductive Amination: A Key Transformation in Drug Discovery
Reductive amination is a cornerstone reaction in medicinal chemistry for the synthesis of amines. The initial step, the formation of an imine, is a nucleophilic addition of an amine to the carbonyl group, and its rate is highly dependent on the aldehyde's reactivity.
Experimental Protocol: Comparative Reductive Amination
-
Reaction Setup: In two separate vials, dissolve 1-cyclopentyl-1H-1,2,3-triazole-4-carbaldehyde (1.0 eq) and 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde (1.0 eq) in methanol.
-
Amine Addition: To each vial, add benzylamine (1.1 eq).
-
Reducing Agent Addition: After stirring for 10 minutes at room temperature, add sodium borohydride (1.5 eq) in portions to each vial.
-
Monitoring and Workup: Monitor the reactions by TLC. Upon completion, quench with water and extract with dichloromethane. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Analysis: Purify the residue by flash chromatography to obtain the desired secondary amines and calculate the yields.
Expected Outcome and Data Presentation
Consistent with its higher electrophilicity, the cyclopentyl derivative is expected to form the imine intermediate faster, leading to a quicker overall reaction and potentially a cleaner product profile with a higher yield.
| Aldehyde | Reaction Time (h) | Yield (%) |
| 1-cyclopentyl-1H-1,2,3-triazole-4-carbaldehyde | ~1-2 | 90-98 |
| 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde | ~3-4 | 75-85 |
Synthesis of the Starting Materials
The synthesis of 1-substituted-1H-1,2,3-triazole-4-carbaldehydes typically proceeds via a two-step sequence: copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by oxidation of the resulting alcohol.[1]
Experimental Protocol: Synthesis of 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde
-
Step 1: Synthesis of (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol: To a solution of phenylazide (1.0 eq) and propargyl alcohol (1.2 eq) in a 1:1 mixture of t-butanol and water, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq). Stir the mixture vigorously at room temperature overnight. After completion, extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and purify by column chromatography.
-
Step 2: Oxidation to the Aldehyde: Dissolve the alcohol from Step 1 in dichloromethane (DCM). Add activated manganese dioxide (MnO₂) (10 eq) and stir the mixture at room temperature until the starting material is consumed (monitor by TLC). Filter the reaction mixture through a pad of Celite, wash the pad with DCM, and concentrate the filtrate under reduced pressure to afford the desired aldehyde.[12]
A similar procedure would be followed for the synthesis of the cyclopentyl analog, starting with cyclopentyl azide.
Conclusion
The choice between a cyclopentyl and a phenyl substituent on a 1,2,3-triazole-4-carbaldehyde has significant implications for its reactivity. The cyclopentyl derivative, an aliphatic-substituted aldehyde, is anticipated to be considerably more reactive in nucleophilic addition reactions. This heightened reactivity stems from the greater electrophilicity of its carbonyl carbon, which is not subject to the resonance deactivation present in the phenyl-substituted aromatic counterpart. While steric factors also play a role, the electronic differences are paramount. For researchers and drug development professionals, understanding these fundamental principles is critical for designing efficient synthetic routes and for the strategic selection of building blocks to achieve desired chemical transformations. The experimental protocols provided herein offer a framework for the direct, quantitative comparison of these two valuable synthetic intermediates.
References
-
MDPI. 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Available from: [Link]
-
ACS Publications. Phenyl Ring: A Steric Hindrance or a Source of Different Hydrogen Bonding Patterns in Self-Organizing Systems? | The Journal of Physical Chemistry Letters. Available from: [Link]
-
Frontiers. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available from: [Link]
-
PMC. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available from: [Link]
-
Difference Between. Difference Between Aromatic and Aliphatic Aldehydes. Available from: [Link]
-
ResearchGate. Phenyl Ring: A Steric Hindrance or a Source of Different Hydrogen Bonding Patterns in Self-Organizing Systems? Available from: [Link]
-
PMC. Phenyl Ring: A Steric Hindrance or a Source of Different Hydrogen Bonding Patterns in Self-Organizing Systems? Available from: [Link]
-
YouTube. aliphatic aldehyde vs aromatic aldehyde carbonyl compounds class 12 chemistry subject notes cbse. Available from: [Link]
-
Chemistry Stack Exchange. How much steric hindrance does a phenyl group offer? Available from: [Link]
-
Quora. Why are aromatic aldehydes and ketones less reactive than alphatic aldehydes and ketones? Available from: [Link]
-
Master Organic Chemistry. Nucleophilic Addition To Carbonyls. Available from: [Link]
-
Vedantu. Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE. Available from: [Link]
-
YouTube. Aldehyde and Ketone Reactivity – Relative Reactivity Breakdown of Carbonyls (Electrophilicity). Available from: [Link]
-
YouTube. Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction. Available from: [Link]
-
Thieme Chemistry. Electrochemical Phenyl–Carbonyl Coupling Reaction of Aromatic Aldehydes or Ketones. Available from: [Link]
-
RSC Publishing. Photochemical synthesis of 1,2,4-triazoles via addition reaction of triplet intermediates to diazoalkanes and azomethine ylide intermediates. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles. Available from: [Link]
-
PMC. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. Available from: [Link]
-
PubMed. Mechanochemical Synthesis and Reactivity of 1,2,3-Triazole Carbohydrate Derivatives as Glycogen Phosphorylase Inhibitors. Available from: [Link]
-
ResearchGate. Steric hindrance between phenyl (Ph) group and esp ligand. The other H... Available from: [Link]
-
Khan Academy. Reactivity of aldehydes and ketones. Available from: [Link]
-
ResearchGate. Recent Advances in the Chemistry of 1,2,4-Triazoles: Synthesis, Reactivity and Biological Activities. Available from: [Link]
-
Beilstein Journals. Aldehydes as powerful initiators for photochemical transformations. Available from: [Link]
-
SciRP.org. Some New Heterocycles from the Reaction of 4-Carboxaldehyde-2-Phenyl-2H-1,2,3-Triazole Malononitrile. Available from: [Link]
-
A Comprehensive review on 1, 2,4 Triazole. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Khan Academy [khanacademy.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. differencebetween.com [differencebetween.com]
- 7. Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE [vedantu.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 1-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
Comparative Guide: Structural Validation of Triazole-5-Carbaldehyde via 13C NMR
Executive Summary: The Regioisomer Trap
In the development of triazole-based pharmacophores, the distinction between 1,4-disubstituted and 1,5-disubstituted 1,2,3-triazoles is critical. While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reliably yields the 1,4-isomer, the synthesis of 1,2,3-triazole-5-carbaldehyde (a 1,5-disubstituted derivative) often requires Ruthenium catalysis (RuAAC) or organolithium trapping.
Misassignment of these regioisomers is a pervasive error in the literature because their physicochemical properties are similar, yet their biological binding affinities often differ by orders of magnitude.
This guide outlines a self-validating NMR workflow to unambiguously confirm the structure of triazole-5-carbaldehyde, prioritizing 13C NMR and HMBC over the often-ambiguous 1H NMR.
The Structural Challenge
The core challenge lies in distinguishing the target 5-carbaldehyde (Isomer B) from its thermodynamic alternative, the 4-carbaldehyde (Isomer A).
-
Isomer A (1,4-substituted): Aldehyde at C4. C5 is a methine (C-H).
-
Isomer B (1,5-substituted): Aldehyde at C5. C4 is a methine (C-H).
Because the triazole ring lacks protons on the substituted carbons, 1H NMR relies on a single ring proton, which is susceptible to solvent shifts and anisotropic effects, making it unreliable for de novo structure assignment. 13C NMR provides the definitive skeletal fingerprint.
Visualization: Structural Logic Flow
Figure 1: Decision matrix for distinguishing triazole regioisomers. The 13C and HMBC steps are critical for overcoming the ambiguity of proton NMR.
Comparative Analysis of Validation Methods
Method A: 1H NMR (The Baseline - Insufficient)
While useful for purity checks, 1H NMR is often inconclusive for regioisomer assignment.
-
Observation: You will see a singlet for the triazole ring proton (typically
8.0–8.5 ppm) and a singlet for the aldehyde ( 9.5–10.5 ppm). -
The Flaw: The chemical shift of the triazole proton overlaps significantly between 1,4 and 1,5 isomers depending on the N1-substituent and solvent. It cannot be used as the sole proof of structure without a reference standard of the other isomer.
Method B: 13C NMR (The Core Validator)
Carbon NMR provides direct observation of the ring skeleton. This is the primary method for validation.
Key Diagnostic Signals
-
The Carbonyl (C=O):
175–185 ppm. (Confirms oxidation state). -
The Ring Carbons (C4 vs. C5): This is the differentiator.
| Feature | 1,4-Isomer (4-CHO) | 1,5-Isomer (5-CHO) | Mechanistic Reason |
| C4 Shift | ~140-148 ppm (Quaternary) | ~130-138 ppm (Methine) | In 1,4, C4 is attached to the EWG (CHO). |
| C5 Shift | ~120-128 ppm (Methine) | ~135-145 ppm (Quaternary) | In 1,5, C5 is attached to the EWG (CHO). |
| Shift Difference ( | Large separation (~20 ppm) | Narrow separation (<10 ppm) | The N1 substituent effect and C5-CHO effect oppose each other in the 1,5 isomer. |
Expert Insight: Use a Gated Decoupled 13C experiment or APT (Attached Proton Test) .
-
1,4-Isomer: The downfield ring carbon (C4) is a quaternary singlet (no splitting/inverted in APT). The upfield carbon (C5) is a doublet (CH).
-
1,5-Isomer: The downfield ring carbon (C5) is quaternary. The other carbon (C4) is the CH.
Method C: 2D HMBC (The "Gold Standard" Alternative)
If 13C shifts are ambiguous due to complex N1-substituents, Heteronuclear Multiple Bond Correlation (HMBC) is the self-validating check.
-
The Logic: Look for the correlation between the N1-substituent protons (e.g., the benzylic
if N-benzyl) and the triazole ring carbons. -
1,5-Carbaldehyde Confirmation: The N1-protons will show a 3-bond correlation (
) to the quaternary C5 carbon. Since C5 is also attached to the aldehyde, you have a convergence of vectors. -
1,4-Carbaldehyde Rejection: The N1-protons will correlate to the methine C5 carbon.
Detailed Experimental Protocol
Synthesis Context (Why you need this)
The 1,5-carbaldehyde is typically synthesized via lithiation-formylation of a 1-substituted triazole.
-
Reaction: 1-Substituted-1,2,3-triazole +
-BuLi [C5-Lithio species] + DMF 5-CHO. -
Risk: If lithiation is incomplete or equilibration occurs, you may isolate starting material or decomposition products. If you used a click reaction with an internal alkyne ester/aldehyde, you might have the 1,4 isomer.
Step-by-Step Validation Workflow
Reagents:
-
Compound: ~20 mg of isolated triazole-aldehyde.
-
Solvent:
(Preferred over for solubility and preventing hydrate formation of the aldehyde).
Instrument Parameters (400 MHz or higher):
-
Standard 1H NMR:
-
Acquire 16 scans.
-
Integrate the aldehyde proton (
~10.0). Ensure 1:1 ratio with the ring proton ( ~8.3).
-
-
13C NMR (Proton Decoupled):
-
Acquire >512 scans to visualize quaternary carbons clearly.
-
Checkpoint: Identify the C=O peak at >175 ppm.
-
-
APT or DEPT-135:
-
Run this to distinguish C-H from C-quat.
-
Analysis:
-
If the carbon at ~133-140 ppm is Quaternary (phased same as solvent/carbonyl), it supports the 1,5-isomer .
-
If the carbon at ~120-130 ppm is Methine (phased opposite), it supports the 1,4-isomer .
-
-
-
HMBC (The Final Verdict):
-
Set
to 8 Hz (standard long-range). -
Trace the N-Substituent: Find the protons on the atom attached to N1 (e.g.,
or ). -
Look for Cross-peaks:
-
Does the N-substituent couple to the Carbonyl-bearing ring carbon?
-
YES
1,5-Isomer (Distance is 3 bonds: H-C-N-C5). -
NO
1,4-Isomer (Distance to C4-CHO is 4 bonds: H-C-N-C5-C4; usually invisible).
-
-
Visualization: HMBC Correlation Logic
Figure 2: HMBC connectivity logic. In the 1,5-isomer, the N-substituent correlates directly to the carbon bearing the aldehyde. In the 1,4-isomer, it correlates to a CH carbon.
Data Summary Table
Use this table to benchmark your experimental data.
| Parameter | 1,4-Triazole-4-carbaldehyde | 1,5-Triazole-5-carbaldehyde (Target) |
| Synthesis Method | CuAAC (Click) | RuAAC / Lithiation + DMF |
| 1H NMR (Ring H) | Singlet, typically | Singlet, typically |
| 13C NMR (C-CHO) | Quaternary C4 ( | Quaternary C5 ( |
| 13C NMR (C-H) | Methine C5 ( | Methine C4 ( |
| HMBC Correlation | N-Subst | N-Subst |
Note: Chemical shifts are approximate and solvent-dependent (DMSO-d6 vs CDCl3).
References
-
Creary, X., et al. (2012). "Method for Assigning Structure of 1,2,3-Triazoles." The Journal of Organic Chemistry. Describes the gated decoupling 13C NMR method for distinguishing regioisomers.
-
[Link]
-
-
Himo, F., et al. (2005). "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates." Journal of the American Chemical Society. Provides the mechanistic basis for 1,4-selectivity in CuAAC.
-
[Link]
-
-
Zhang, L., et al. (2005). "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." Journal of the American Chemical Society. The foundational paper for synthesizing 1,5-disubstituted triazoles.
-
[Link]
-
-
Begtrup, M. (1973). "13C-NMR Spectra of Azoles." Acta Chemica Scandinavica.
-
[Link]
-
Melting point determination for 1-Cyclopentyl-1H-1,2,4-triazole-5-carbaldehyde
This guide outlines the technical strategy for determining the melting point (MP) of 1-Cyclopentyl-1H-1,2,4-triazole-5-carbaldehyde (CAS: 1823421-59-5).
Executive Summary for Researchers: 1-Cyclopentyl-1H-1,2,4-triazole-5-carbaldehyde is a structural intermediate often exhibiting low-melting solid or viscous oil characteristics at room temperature (estimated MP range: 30–45 °C, analogous to similar alkyl-triazole aldehydes).[1] Standard capillary methods often fail due to premature melting during handling or lack of distinct phase contrast.[1]
This guide compares the traditional Capillary Method against Differential Scanning Calorimetry (DSC) , recommending DSC as the superior method for thermodynamic accuracy and sample integrity.[2][3]
Part 1: Method Comparison & Selection Strategy
The following table contrasts the three primary methodologies for this specific compound, prioritizing data reliability over equipment availability.
| Feature | Method A: Capillary (Manual/Automatic) | Method B: Differential Scanning Calorimetry (DSC) | Method C: Kofler Hot Stage |
| Principle | Optical detection of solid-to-liquid phase change in a glass tube. | Measurement of heat flow difference between sample and reference. | Microscopic observation on a heated metal plate.[1][2] |
| Suitability for CAS 1823421-59-5 | Low to Moderate. The compound's low MP means it may melt from body heat during packing.[1] | High (Gold Standard). Can start from sub-ambient temps (e.g., 0°C) to capture the melt onset accurately.[3] | Moderate. Good for observing polymorphs, but difficult to control low-temperature ramps.[1] |
| Sample Requirement | ~1–3 mg (Must be dry solid).[1][2][3] | ~2–5 mg (Can handle pastes/oils).[1][2][3] | < 1 mg.[1][2] |
| Accuracy | ±0.5 °C (Subjective to observer). | ±0.1 °C (Thermodynamic onset).[1][3] | ±1.0 °C. |
| Atmosphere Control | Open to air (Oxidation risk for aldehydes).[2][3] | Sealed pan (Inert N₂ atmosphere). | Open to air.[1][2] |
| Primary Limitation | "Body Heat Error": Handling the capillary can melt the sample before the test begins.[1] | Equipment cost and availability.[2][4] | Subjective determination of "meniscus" formation.[1] |
Part 2: Detailed Experimental Protocols
Protocol A: Differential Scanning Calorimetry (Recommended)
Best for: Exact thermodynamic purity assessment and handling low-melting pastes.
Equipment: DSC Instrument (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).[1][3] Consumables: Tzero Aluminum pans and lids (hermetically sealed).
-
Sample Preparation:
-
Weigh 2.0–4.0 mg of 1-Cyclopentyl-1H-1,2,4-triazole-5-carbaldehyde into the bottom of a pre-tared aluminum pan.
-
Critical Step: If the sample is oily, do not spread it on the walls; keep it centered.[1][3]
-
Hermetically seal the pan using a sample crimper to prevent sublimation and oxidation of the aldehyde group.
-
-
Instrument Setup:
-
Thermal Cycle:
-
Data Analysis:
Protocol B: Capillary Method (Modified for Low-MP Solids)
Best for: Routine QC where DSC is unavailable.
Equipment: Digital Melting Point Apparatus (e.g., Stuart SMP30 or Buchi M-565).[1][2][3]
-
Pre-Cooling:
-
Store the sample, capillary tubes, and a packing wire in a refrigerator (4 °C) for 30 minutes prior to analysis.
-
Reason: Prevents the sample from turning to oil upon contact with the glass.
-
-
Sample Packing:
-
Instrument Parameters:
-
Start Temperature: Set to 25 °C (or as low as the instrument allows).
-
Ramp Rate: Fast ramp (10 °C/min) to 30 °C, then slow ramp (1.0 °C/min) .
-
-
Observation:
-
Collapse Point: Record when the solid column settles.
-
Meniscus Point: Record when a clear liquid meniscus forms (True MP).
-
Clear Point: Record when the sample is fully transparent.
-
Part 3: Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct method based on the physical state of the specific batch of 1-Cyclopentyl-1H-1,2,4-triazole-5-carbaldehyde.
Caption: Workflow for selecting the MP determination method based on the initial physical state of the triazole aldehyde.
Part 4: Scientific Rationale & Troubleshooting
1. The "Aldehyde" Factor: Aldehydes are prone to autoxidation to carboxylic acids (e.g., 1-cyclopentyl-1H-1,2,4-triazole-5-carboxylic acid).[1]
-
Symptom: A broad melting range (e.g., 35–45 °C) instead of a sharp point.[1][3]
-
Solution: If a broad range is observed in the capillary method, run a DSC in a hermetically sealed pan.[1][2][3] If the DSC peak is sharp, the broadening in the capillary was likely due to oxidation during heating or residual solvent.[1][3]
2. The "Cyclopentyl" Factor: The cyclopentyl ring adds conformational flexibility compared to methyl/ethyl analogs, significantly lowering the lattice energy and melting point.[1][2][3]
-
Expectation: While 1-methyl-1,2,4-triazole aldehydes may melt >100 °C, the cyclopentyl derivative is expected to melt much lower (approx. 30–50 °C).[1]
-
Warning: Do not confuse the melting point with the "clearing point" of a liquid crystal phase, which some triazole derivatives exhibit.[1][2][3]
3. Data Reporting Standards: When publishing or recording data for this compound, follow this format to ensure reproducibility:
"Melting point determined via [Method, e.g., DSC Q2000] at a heating rate of [5 °C/min] under [Nitrogen] atmosphere.
= 32.4 °C;= 105 J/g."[1][2][3]
References
-
American Elements. (n.d.).[2][3] 1-cyclopentyl-1H-1,2,4-triazole-5-carbaldehyde Product Specifications. Retrieved from [Link]
-
Mettler Toledo. (2023).[2][3] Thermal Analysis of Pharmaceuticals: Melting Point and Purity. Retrieved from [Link]
-
MDPI. (2023).[2][3] Synthesis and Characterization of 1,2,4-Triazole Derivatives. Molecules. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 1823421-59-5. Retrieved from [Link]
Sources
- 1. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 2. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. danabiosci.com [danabiosci.com]
Safety Operating Guide
Proper Disposal Procedures: 1-Cyclopentyl-1H-1,2,4-triazole-5-carbaldehyde
[1]
Executive Directive
1-Cyclopentyl-1H-1,2,4-triazole-5-carbaldehyde (CAS 1823421-59-5) is a specialized heterocyclic intermediate possessing two distinct hazard vectors: the reactive aldehyde functionality and the potentially bioactive 1,2,4-triazole core.
Immediate Action Required:
Chemical Profile & Hazard Assessment
To dispose of this compound safely, one must understand its reactivity profile. The molecule combines a cyclopentyl group (lipophilic), a triazole ring (nitrogen-rich, potentially toxic), and an aldehyde (reactive electrophile).
Table 1: Physicochemical Properties & Disposal Implications
| Property | Data / Characteristic | Disposal Implication |
| CAS Number | 1823421-59-5 | Use for waste manifesting and inventory tracking. |
| Functional Groups | Aldehyde (-CHO), 1,2,4-Triazole | Aldehydes oxidize to acids; Triazoles are stable but often toxic to reproduction. |
| Reactivity | Moderate | Susceptible to oxidation; can polymerize in presence of strong bases. |
| Physical State | Liquid (typically) | Requires leak-proof, chemically resistant secondary containment. |
| Hazard Class | Irritant, Potential Reprotoxin | Handle as "High Hazard" organic waste. |
The "Dual-Hazard" Logic
-
Aldehyde Reactivity: The C5-carbaldehyde group is an electrophile. In the waste stream, it can react with amines (forming imines) or oxidize to the carboxylic acid, generating heat. Segregation from oxidizers is non-negotiable.
-
Triazole Toxicity: 1,2,4-triazole derivatives are often investigated for antifungal or pharmaceutical activity. Until specific toxicology clears it, you must treat the waste as a reproductive toxin (H360FD) and acute toxin (H302), mirroring the parent 1,2,4-triazole profile.
Operational Disposal Protocol
This protocol is designed to be a self-validating system. If you cannot complete a step (e.g., lack of proper container), the process halts immediately.
Phase 1: Segregation & Compatibility
Objective: Prevent "uncontrolled chemistry" in the waste container.
-
Incompatible With: Strong Oxidizers (Peroxides, Nitrates, Permanganates), Strong Bases (Hydroxides), and Pyrophorics.
-
Compatible With: General halogenated or non-halogenated organic solvent waste streams (depending on the solvent it is dissolved in).[1][4]
Phase 2: Containerization
-
Vessel: Use an Amber Glass bottle or High-Density Polyethylene (HDPE) container.
-
Why Amber? Aldehydes can degrade or auto-oxidize under UV light.
-
-
Headspace: Leave at least 10% headspace to accommodate thermal expansion or potential off-gassing from slow oxidation.
Phase 3: Labeling
Standard "Hazardous Waste" labels are insufficient for research intermediates.
-
Required Fields:
-
Full Chemical Name: 1-Cyclopentyl-1H-1,2,4-triazole-5-carbaldehyde.[5]
-
Constituents: If in solution, list the solvent (e.g., "in Dichloromethane 90%").
-
Hazard Checkboxes: [x] Toxic, [x] Irritant.
-
Phase 4: The Disposal Workflow (Visualized)
Figure 1: Decision logic for the safe segregation and packaging of triazole-aldehyde waste.
Spill Management Procedures
Accidents happen. Your response must be calibrated to the aldehyde's reactivity.
Minor Spill (< 50 mL)
-
PPE: Nitrile gloves (double gloved recommended), lab coat, safety goggles.
-
Absorb: Use a chemically inert absorbent (Vermiculite or Diatomaceous Earth).
-
Note: Avoid paper towels if the substance is concentrated; aldehydes can generate heat with cellulose under acidic conditions, though unlikely here, inert is safer.
-
-
Clean: Wipe the area with a mild soap solution. Do not use bleach (oxidizer).
-
Dispose: Bag all absorbent materials as hazardous waste.
Major Spill (> 50 mL)
-
Evacuate: Clear the immediate area. Aldehydes can be respiratory irritants.[6]
-
Ventilate: Open fume hood sashes fully or increase room exchange rates if possible.
-
Deactivation (Advanced):
-
If approved by EHS, treat the spill residue with Sodium Bisulfite solution. This forms a bisulfite adduct with the aldehyde, rendering it water-soluble and less volatile.
-
Caution: This reaction is exothermic. Perform only if trained.
-
Regulatory Compliance (RCRA/EPA)
Waste Characterization
Since 1-Cyclopentyl-1H-1,2,4-triazole-5-carbaldehyde is a research chemical, it likely does not have a specific P-code or U-code (unless it is a commercial product being discarded unused, in which case it is still unlisted).
-
Determination: You must characterize it based on Toxicity and Ignitability (if in a flammable solvent).
-
Recommended Waste Profile:
-
Waste Code: D001 (if in flammable solvent).[7] If pure, designate as Non-Regulated Chemical Waste (if non-hazardous by RCRA definition) OR Hazardous Waste (due to toxicity characteristic).
-
Best Practice: Most institutions default to Hazardous Waste (Toxic) for unlisted triazoles to ensure incineration.
-
DOT Shipping (for Disposal)
When handing off to your waste vendor, ensure the manifest reflects:
-
Proper Shipping Name: Waste Toxic Liquid, Organic, N.O.S. (contains 1-Cyclopentyl-1H-1,2,4-triazole-5-carbaldehyde).[5]
-
Hazard Class: 6.1 (Toxic).
-
Packing Group: III (Minor Danger) - Conservative assignment unless LD50 data proves otherwise.
References
-
American Elements. (n.d.). 1-Cyclopentyl-1H-1,2,4-triazole-5-carbaldehyde Safety Data Sheet. Retrieved October 26, 2023, from [Link]
-
European Chemicals Agency (ECHA). (n.d.). 1,2,4-Triazole Substance Information. Retrieved October 26, 2023, from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[7] Retrieved October 26, 2023, from [Link]
-
Washington State Department of Ecology. (2024). Focus on: Treatment by Aldehyde Deactivation. Publication 24-04-010. Retrieved October 26, 2023, from [Link]
Personal Protective Equipment & Operational Guide: 1-Cyclopentyl-1H-1,2,4-triazole-5-carbaldehyde
Part 1: Executive Safety Strategy (Autonomy & Logic)
Handling 1-Cyclopentyl-1H-1,2,4-triazole-5-carbaldehyde requires a nuanced approach that balances its reactivity as an electrophile (aldehyde) with the biological potency inherent to the triazole scaffold.
As a Senior Application Scientist, I categorize this compound as a Level 3 Intermediate : it possesses high chemical reactivity (oxidation prone) and significant biological activity (potential kinase inhibition/reproductive toxicity). Standard "lab coat and gloves" protocols are insufficient for rigorous quantitative work or scale-up.
The "Why" Behind the Safety (Causality)
-
The Aldehyde Vector: The C-5 aldehyde group is an electrophilic warhead. While essential for downstream Schiff base formation or reductive aminations, it is also a primary sensitizer. It will rapidly oxidize to the corresponding carboxylic acid if exposed to atmospheric oxygen, degrading your sample and altering stoichiometry.
-
The Triazole Core: 1,2,4-Triazoles are privileged scaffolds in medicinal chemistry (e.g., Letrozole, Fluconazole). They are often metabolically stable but can exhibit reproductive toxicity. Until specific toxicology data clears this derivative, you must handle it as a potential reproductive toxin.
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed to scale with your operation. Do not default to the minimum; select protection based on the potential energy of your experiment.
| Operational Scale | Respiratory Protection | Dermal Protection | Ocular Protection | Engineering Controls |
| Analytical (<50 mg) | N95 (if outside hood) | Nitrile (Single Layer, 4 mil) | Safety Glasses w/ Side Shields | Class II Biosafety Cabinet or Fume Hood |
| Preparative (50 mg - 5 g) | P100 Half-Mask (recommended) | Nitrile (Double Layer) or Neoprene | Chemical Splash Goggles | Chemical Fume Hood (Face velocity >100 fpm) |
| Bulk Handling (>5 g) | PAPR or Full-Face P100 | Tyvek® Sleeves + Double Nitrile | Face Shield + Goggles | Glovebox (Inert Atmosphere) |
Critical PPE Specifications
-
Glove Permeation: Aldehydes can permeate thin nitrile. For operations >30 minutes, use Silver Shield/4H laminate gloves under outer nitrile gloves for dexterity.
-
Static Control: This solid is likely crystalline and prone to static charge. Use an anti-static gun or ionizer during weighing to prevent aerosolization.
Part 3: Operational Protocol & Self-Validating Systems
This section details the lifecycle of the chemical in your lab. Each step includes a "Validation Check" —an immediate observation you must make to confirm safety and chemical integrity.
Phase 1: Receipt & Storage (The Inert Barrier)
-
Protocol: Upon receipt, inspect the container. If the solid appears yellow or gummy, significant oxidation or polymerization has occurred.
-
Storage: Store at -20°C under an argon or nitrogen atmosphere. The aldehyde is air-sensitive.
-
Validation Check: Visual Inspection. Pure compound should be an off-white to white solid. Darkening indicates degradation.
Phase 2: Weighing & Transfer (The Exposure Control)
-
Protocol:
-
Equip double gloves.
-
Place the balance inside the fume hood. If this is impossible, use a tare-and-transfer method inside a secondary containment vessel.
-
Open the vial only after the balance has stabilized.
-
Crucial: Flush the headspace of the stock vial with Argon before re-sealing.
-
-
Validation Check: Mass Balance. If the mass fluctuates wildly, static electricity is dispersing the powder. Stop, use an ionizer, and clean the area with a wet wipe (chem-wipe dampened with MeOH).
Phase 3: Reaction Setup (The Reactivity Logic)
-
Protocol:
-
Dissolve the aldehyde in dry solvent (DCM, THF, or DMF) immediately after weighing.
-
Add the amine/nucleophile after the aldehyde is fully dissolved to ensure homogeneous kinetics.
-
If using as a limiting reagent, verify concentration via LC-MS before addition.
-
-
Validation Check: Solubility Test. The compound should dissolve clearly. Turbidity suggests the formation of the triazole-carboxylic acid (insoluble in DCM), indicating the starting material was compromised.
Part 4: Emergency Response & Waste Management
Spill Response Logic
-
Isolate: Evacuate the immediate 3-meter radius.
-
Neutralize: Do not use water (spreads the chemical). Cover with a 1:1 mixture of vermiculite and sodium bisulfite . The bisulfite forms an adduct with the aldehyde, reducing volatility.
-
Collect: Sweep into a dedicated solid waste container.
Waste Disposal[1][2]
-
Segregation: Do not mix with strong acids (exothermic polymerization risk) or oxidizers.
-
Labeling: "Toxic Organic Solid - Triazole Derivative."
-
Destruction: High-temperature incineration is the only acceptable disposal method to break the triazole ring.
Part 5: Visualizing the Safety Workflow
The following diagram illustrates the decision logic for handling this compound, emphasizing the "Stop/Go" validation points.
Figure 1: Operational logic flow ensuring chemical integrity and user safety before reaction initiation.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
